molecular formula C12H17N3O2S B13952300 3-(pyrrolidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide

3-(pyrrolidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide

Cat. No.: B13952300
M. Wt: 267.35 g/mol
InChI Key: AKJNSFDDIIHYAG-UHFFFAOYSA-N
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Description

3-(pyrrolidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolidine ring attached to a benzothiadiazine core, which is further substituted with a dioxide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrrolidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents .

Mechanism of Action

The mechanism of action of 3-(pyrrolidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(pyrrolidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain molecular targets and increases its potential for therapeutic applications .

Properties

Molecular Formula

C12H17N3O2S

Molecular Weight

267.35 g/mol

IUPAC Name

3-(pyrrolidin-2-ylmethyl)-1,4-dihydro-2λ6,1,3-benzothiadiazine 2,2-dioxide

InChI

InChI=1S/C12H17N3O2S/c16-18(17)14-12-6-2-1-4-10(12)8-15(18)9-11-5-3-7-13-11/h1-2,4,6,11,13-14H,3,5,7-9H2

InChI Key

AKJNSFDDIIHYAG-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CN2CC3=CC=CC=C3NS2(=O)=O

Origin of Product

United States

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